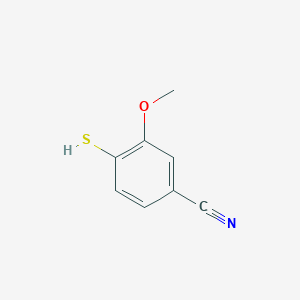

4-Mercapto-3-methoxybenzonitrile

Descripción

4-Mercapto-3-methoxybenzonitrile (CAS: 1024226-61-6) is a sulfur-containing aromatic nitrile with the molecular formula C₈H₇NOS and a molecular weight of 165.21 g/mol . It is synthesized via the hydrolysis of S-(4-cyano-2-methoxyphenyl) dimethylcarbamothioate in methanol under acidic conditions, yielding a white crystalline solid with a melting point of 66–67°C and a purity of up to 97.1% after recrystallization . The compound features a methoxy group (-OCH₃) at the 3-position and a mercapto (-SH) group at the 4-position of the benzonitrile backbone, making it a versatile intermediate in organic synthesis, particularly for preparing sulfonyl chlorides (e.g., 4-cyano-2-methoxybenzenesulfonyl chloride) . Its reactivity is driven by the nucleophilic thiol group and the electron-withdrawing nitrile moiety.

Propiedades

Fórmula molecular |

C8H7NOS |

|---|---|

Peso molecular |

165.21 g/mol |

Nombre IUPAC |

3-methoxy-4-sulfanylbenzonitrile |

InChI |

InChI=1S/C8H7NOS/c1-10-7-4-6(5-9)2-3-8(7)11/h2-4,11H,1H3 |

Clave InChI |

XXJZDWRTSANLRY-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=CC(=C1)C#N)S |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

4-Mercapto-3-methoxybenzonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is utilized in the study of enzyme inhibitors and as a probe in biochemical assays.

Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which 4-Mercapto-3-methoxybenzonitrile exerts its effects depends on its specific application. For example, in enzyme inhibition, the thiol group may interact with the active site of the enzyme, leading to inhibition of its activity. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 4-Mercapto-3-methoxybenzonitrile with structurally related benzonitrile derivatives, focusing on molecular properties, reactivity, and applications:

Structural and Functional Differences

Substituent Effects: The mercapto group (-SH) in this compound confers higher reactivity in nucleophilic substitution and oxidation reactions compared to methoxy or benzyloxy derivatives. 4-Methoxybenzonitrile lacks the -SH group, reducing its utility in sulfur-based transformations but making it a simpler precursor for nitrile-focused reactions . 4-Benzyloxy-3-methoxybenzonitrile contains a bulky benzyloxy group, which sterically hinders reactions at the 4-position but enhances stability for crystal engineering applications .

Physicochemical Properties: The melting point of this compound (66–67°C) is distinct from other derivatives, reflecting its unique intermolecular interactions (e.g., hydrogen bonding via -SH) .

The dibromomethyl variant likely poses greater hazards due to bromine content .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.